2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile
Overview
Description
2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzonitrile group attached to a butoxy chain, which is further connected to a 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,4-dimethyl-2,5-dioxo-1-imidazolidinyl intermediate: This can be achieved by reacting dimethylamine with phosgene to form the corresponding urea derivative, followed by cyclization to yield the imidazolidinyl ring.
Formation of the butoxy chain: The butoxy chain can be introduced by reacting the imidazolidinyl intermediate with 4-bromobutanol under basic conditions.
Attachment of the benzonitrile group: The final step involves the nucleophilic substitution reaction between the butoxy intermediate and 4-cyanophenol, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzonitriles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound is known to competitively inhibit the binding of dihydrotestosterone (DHT) to androgen receptors, thereby potentially reducing the downstream effects that DHT has on tissue . This mechanism is of particular interest in the study of androgen-related diseases and conditions.
Comparison with Similar Compounds
2-[4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile can be compared with other similar compounds, such as:
4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-iodobenzonitrile: This compound features an iodine atom instead of the butoxy chain, resulting in different chemical properties and reactivity.
4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile: The presence of a trifluoromethyl group in this compound imparts unique electronic properties, making it useful for specific applications.
(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetic acid: This compound contains an acetic acid moiety, which affects its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(2)14(20)19(15(21)18-16)9-5-6-10-22-13-8-4-3-7-12(13)11-17/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZWGMPZVVEAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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